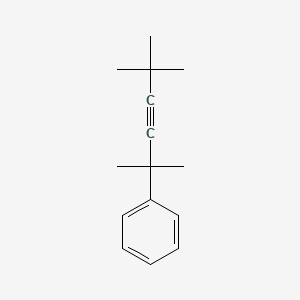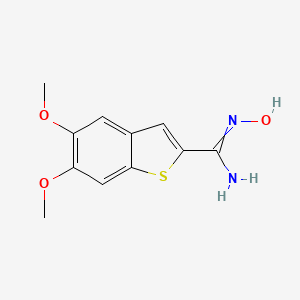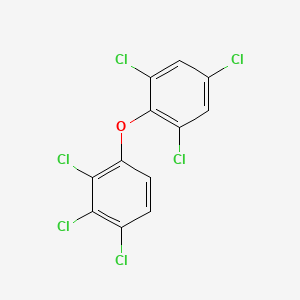![molecular formula C20H9F15O2 B14332874 [1,1'-Biphenyl]-3-yl pentadecafluorooctanoate CAS No. 110262-36-7](/img/structure/B14332874.png)
[1,1'-Biphenyl]-3-yl pentadecafluorooctanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Biphenyl]-3-yl pentadecafluorooctanoate: is a synthetic organic compound characterized by a biphenyl group attached to a pentadecafluorooctanoate moiety. This compound is notable for its unique chemical structure, which combines the aromatic biphenyl with a highly fluorinated alkyl chain, imparting distinct physical and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-3-yl pentadecafluorooctanoate typically involves the esterification of [1,1’-biphenyl]-3-ol with pentadecafluorooctanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the ester bond formation. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to 40°C
Reaction Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of [1,1’-Biphenyl]-3-yl pentadecafluorooctanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Solvent recovery and recycling are also integral to industrial processes to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The biphenyl moiety can undergo oxidation reactions, typically forming quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions, although the highly fluorinated chain is generally resistant to reduction.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Biphenyl quinones
Reduction: Reduced biphenyl derivatives
Substitution: Halogenated biphenyl compounds
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [1,1’-Biphenyl]-3-yl pentadecafluorooctanoate is used as a model compound to study the effects of fluorination on aromatic systems. Its unique structure makes it a valuable reference in the development of new fluorinated materials.
Biology
The compound’s fluorinated chain imparts hydrophobic properties, making it useful in studying membrane interactions and protein-lipid interactions in biological systems.
Medicine
Research into the biomedical applications of [1,1’-Biphenyl]-3-yl pentadecafluorooctanoate includes its potential use in drug delivery systems, where its hydrophobic nature can aid in the encapsulation and controlled release of therapeutic agents.
Industry
In industry, the compound is explored for its potential in creating advanced materials with unique surface properties, such as non-stick coatings and water-repellent surfaces.
Wirkmechanismus
The mechanism by which [1,1’-Biphenyl]-3-yl pentadecafluorooctanoate exerts its effects is largely dependent on its interaction with molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the fluorinated chain can interact with hydrophobic regions, altering the conformation and function of target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [1,1’-Biphenyl]-4-yl pentadecafluorooctanoate
- [1,1’-Biphenyl]-2-yl pentadecafluorooctanoate
- [1,1’-Biphenyl]-3-yl perfluorooctanoate
Uniqueness
Compared to its analogs, [1,1’-Biphenyl]-3-yl pentadecafluorooctanoate is unique due to the position of the biphenyl attachment, which influences its reactivity and interaction with other molecules. The specific placement of the biphenyl group can affect the compound’s physical properties, such as melting point and solubility, making it distinct in its applications.
Eigenschaften
CAS-Nummer |
110262-36-7 |
|---|---|
Molekularformel |
C20H9F15O2 |
Molekulargewicht |
566.3 g/mol |
IUPAC-Name |
(3-phenylphenyl) 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate |
InChI |
InChI=1S/C20H9F15O2/c21-14(22,13(36)37-12-8-4-7-11(9-12)10-5-2-1-3-6-10)15(23,24)16(25,26)17(27,28)18(29,30)19(31,32)20(33,34)35/h1-9H |
InChI-Schlüssel |
PFGXNEBHAPDZPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)OC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,6-Dichloro-7-oxobicyclo[3.2.0]hept-2-ene-2-carbaldehyde](/img/structure/B14332792.png)
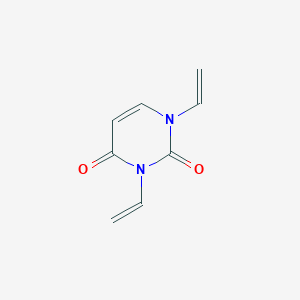
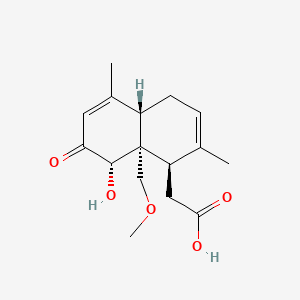
![N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium chloride](/img/structure/B14332814.png)
![2-(2,4-dichlorophenoxy)-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B14332825.png)
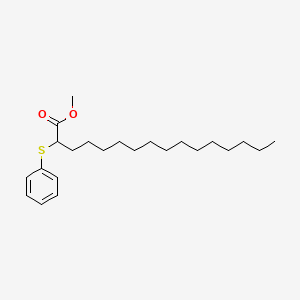

![N-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]benzamide](/img/structure/B14332848.png)
